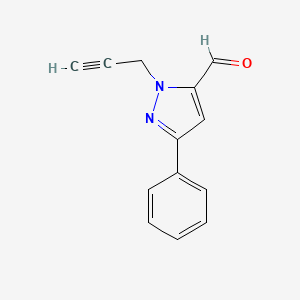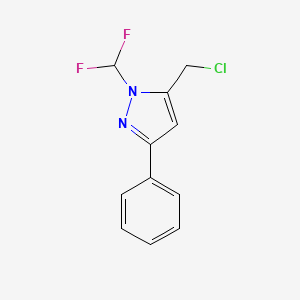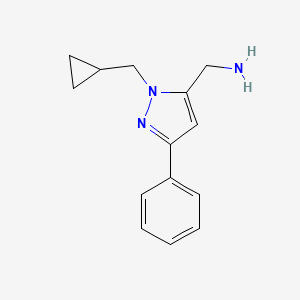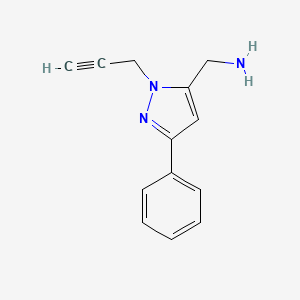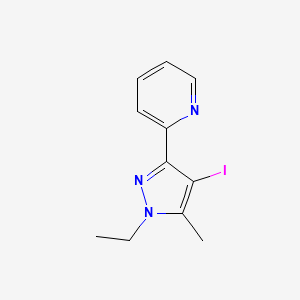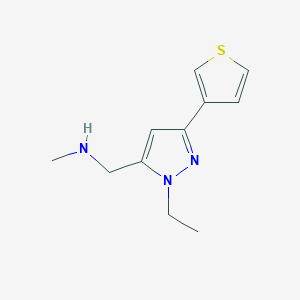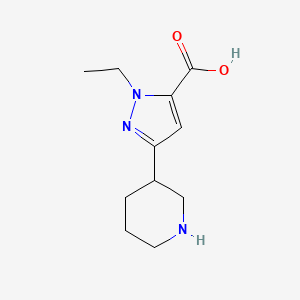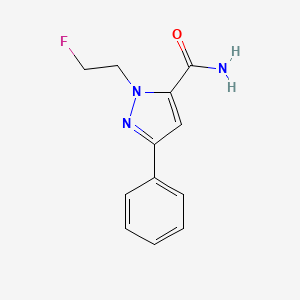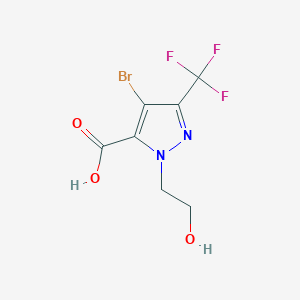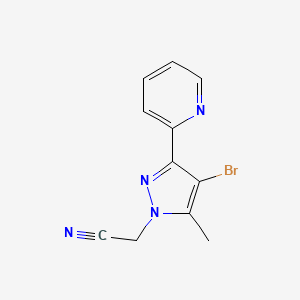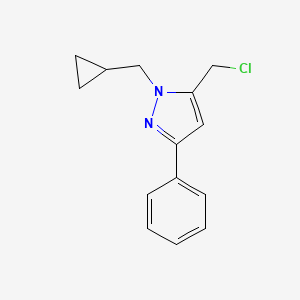
3-(2-azidoethyl)-4,5,6,7-tetrahydro-2H-indazole
Descripción general
Descripción
Azidoethyl groups are often used in chemical synthesis due to their reactivity . They can participate in a variety of reactions, including click chemistry, which is a popular method for creating complex molecules .
Synthesis Analysis
Azidoethyl groups can be introduced into molecules through various synthetic routes. For instance, a series of novel polyurethanes containing zwitterionic sulfobetaine groups were synthesized from polycarbonatediol with alkyne groups and 3-((2-azidoethyl)dimethylammonio)propane-1-sulfonate using the copper-catalyzed 1,3-dipolar cycloaddition (click) reaction .
Chemical Reactions Analysis
Azidoethyl groups can participate in a variety of chemical reactions. For example, an iron porphyrin catalyzed sp3 C–H amination and alkene aziridination with selectivity by using organic azides as the nitrogen source under blue LED light (469 nm) irradiation .
Aplicaciones Científicas De Investigación
Synthesis Methods and Microwave-Assisted Synthesis
Indazole derivatives, specifically tetrahydroindazoles, can be synthesized from 2-acetylcyclohexanone and various hydrazines. A notable technique includes microwave irradiation, which enhances the yields and shortens reaction times, representing an efficient and eco-friendly approach. The structures of these compounds are well-defined through spectroscopic methods such as IR, 1H-, 13C-NMR, and GC-MS, ensuring precise identification and characterization (Polo et al., 2016).
Biological Activities and Applications
Antibacterial and Antifungal Properties
Indazole structures, particularly when modified, display notable biological properties. Certain N-methyl-3-aryl indazole derivatives exhibit strong activity against bacterial strains like Xanthomonas campstris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and a fungal strain Candida albicans. This underscores the potential of indazole derivatives in antimicrobial applications (Panda et al., 2022).
Complex Formation and Biological Activities
Tetrahydro-1H-indazole can form coordination compounds with metals like Cu(II), Co(II), and Ag(I), leading to complexes with varying structures and geometries. These complexes exhibit promising antibacterial, antifungal, and antioxidant activities. They are also tested as inhibitors against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in biological and medicinal chemistry (Khan et al., 2017).
Chemical Properties and Reactions
Synthesis and Reactivity
2H-indazoles can be synthesized through various chemical reactions, such as the thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. This process involves intricate reactions leading to the formation of specific indazole derivatives, showcasing the versatility and complexity of indazole chemistry (Ardakani et al., 1983).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-14-11-6-5-9-7-3-1-2-4-8(7)12-13-9/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPIBDYIAUISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


